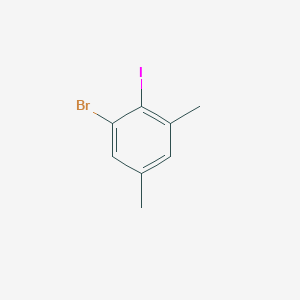

1-Bromo-2-iodo-3,5-dimethylbenzene

説明

BenchChem offers high-quality 1-Bromo-2-iodo-3,5-dimethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-iodo-3,5-dimethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-bromo-2-iodo-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrI/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKZOYRKPVUJNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Bromo-2-iodo-3,5-dimethylbenzene

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 1-Bromo-2-iodo-3,5-dimethylbenzene, a key halogenated aromatic intermediate. The document outlines a robust and validated synthetic methodology, rooted in the principles of the Sandmeyer reaction, and details the comprehensive analytical techniques required for structural elucidation and purity confirmation. This guide is intended to serve as a practical resource for researchers engaged in synthetic organic chemistry and drug discovery, offering both theoretical insights and actionable experimental protocols.

Introduction and Strategic Overview

1-Bromo-2-iodo-3,5-dimethylbenzene (also known as 5-Bromo-2-iodo-1,3-dimethylbenzene) is a versatile synthetic building block, the utility of which is derived from the differential reactivity of its two distinct halogen substituents. The presence of both bromine and iodine on the same aromatic scaffold allows for selective participation in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, thereby enabling the sequential and controlled introduction of diverse functionalities. This regiochemical distinction is paramount in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry, materials science, and agrochemicals.

The strategic placement of the methyl groups influences the electronic properties and steric environment of the molecule, further tuning its reactivity. This guide will focus on a reliable and scalable synthetic approach commencing from commercially available precursors, emphasizing the chemical principles that ensure a high-yielding and pure final product.

Retrosynthetic Analysis and Chosen Synthetic Pathway

A logical and efficient synthetic route to 1-Bromo-2-iodo-3,5-dimethylbenzene is predicated on the well-established Sandmeyer reaction.[1][2][3] This powerful transformation allows for the conversion of an aromatic primary amine to an aryl halide via an intermediate diazonium salt.[1][4] Our retrosynthetic analysis identifies 4-Bromo-2,6-dimethylaniline as the ideal starting material. This precursor already contains the desired substitution pattern of the bromine and methyl groups, simplifying the final transformation to the introduction of the iodine atom.

The overall synthetic workflow can be visualized as follows:

Figure 1: Proposed synthetic workflow for 1-Bromo-2-iodo-3,5-dimethylbenzene.

The synthesis of the requisite starting material, 4-Bromo-2,6-dimethylaniline, is achieved through the electrophilic bromination of 2,6-dimethylaniline.[5] The directing effects of the activating amino group and the two methyl groups favor the introduction of the bromine atom at the para position, leading to the desired isomer in high yield.[5][6]

Detailed Experimental Protocol

This protocol is adapted from established and validated literature procedures for the Sandmeyer reaction on substituted anilines.[7][8]

3.1. Materials and Reagents

-

4-Bromo-2,6-dimethylaniline (≥98% purity)

-

Concentrated Sulfuric Acid (98%)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Diethyl Ether (or Dichloromethane)

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Thiosulfate Solution

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Ethanol (for recrystallization)

-

Ice

3.2. Step-by-Step Synthesis Procedure

-

Diazotization of 4-Bromo-2,6-dimethylaniline:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a mixture of 4-Bromo-2,6-dimethylaniline (e.g., 20 mmol, 4.0 g), concentrated sulfuric acid (40 mmol, 2.2 mL), and deionized water (100 mL).[8]

-

Cool the flask in an ice-salt bath to maintain an internal temperature below 5 °C. Stir the mixture vigorously to form a fine suspension of the amine salt.

-

In a separate beaker, dissolve sodium nitrite (25 mmol, 1.75 g) in deionized water (100 mL).[8]

-

Add the sodium nitrite solution dropwise to the stirred amine suspension via the dropping funnel. Crucially, maintain the temperature of the reaction mixture below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a slight color change and the dissolution of the suspended solids. The addition should take approximately 30 minutes.

-

After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete diazotization.

-

-

Iodination (Sandmeyer Reaction):

-

In a separate larger beaker, dissolve potassium iodide (20 mmol, 3.3 g) in deionized water (50 mL).[8]

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with continuous stirring. A vigorous evolution of nitrogen gas will be observed, and a dark precipitate of the crude product will form. This step should be performed in a well-ventilated fume hood.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to remove any residual iodine), a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by recrystallization from ethanol to afford 1-Bromo-2-iodo-3,5-dimethylbenzene as a crystalline solid.[8]

-

Characterization of 1-Bromo-2-iodo-3,5-dimethylbenzene

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

4.1. Physical Properties

A summary of the key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrI | [7][8] |

| Molecular Weight | 310.96 g/mol | [7] |

| Appearance | Crystalline Solid | [8] |

| Melting Point | 42 °C | [7] |

| Boiling Point | 282 °C | [7] |

4.2. Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals: a singlet for the aromatic proton and a singlet for the six equivalent protons of the two methyl groups. The aromatic proton, being situated between the bromine and iodine atoms, will be deshielded. Based on analogous structures, the expected chemical shifts would be in the range of δ 7.0-7.5 ppm for the aromatic proton and δ 2.3-2.5 ppm for the methyl protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display four signals corresponding to the unique carbon atoms in the molecule: two for the quaternary aromatic carbons attached to the halogens and methyl groups, one for the aromatic C-H, and one for the methyl carbons.

-

Mass Spectrometry (MS): The mass spectrum will provide crucial information for structural confirmation. The molecular ion peak (M⁺) should be observed at m/z ≈ 310. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M+2 peak of nearly equal intensity to the M⁺ peak. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

4.3. Crystallographic Data

Single-crystal X-ray diffraction has been used to unambiguously determine the structure of 1-Bromo-2-iodo-3,5-dimethylbenzene. The crystal system is reported as triclinic.[8] The analysis confirms the connectivity and the relative positions of the substituents on the benzene ring.[8]

Safety and Handling

-

4-Bromo-2,6-dimethylaniline: This compound is toxic if inhaled and may cause damage to organs through prolonged or repeated exposure. It is also harmful if swallowed or in contact with skin and causes skin and eye irritation.[9] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood.

-

Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with skin and eyes.

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. The experimental protocol is designed to use them in situ in a cold aqueous solution to mitigate this risk. At no point should an attempt be made to isolate the diazonium salt intermediate.

-

All procedures should be carried out in a well-ventilated fume hood.

Conclusion

This guide has detailed a reliable and well-documented synthetic route for the preparation of 1-Bromo-2-iodo-3,5-dimethylbenzene from 4-Bromo-2,6-dimethylaniline via the Sandmeyer reaction. The causality behind the experimental choices, from the selection of the starting material to the specific reaction conditions, has been explained to provide a deeper understanding of the underlying chemical principles. The outlined characterization methods provide a comprehensive framework for validating the structure and purity of the final product, ensuring its suitability for subsequent applications in research and development.

References

- Benchchem. (n.d.). 4-Iodo-3,5-dimethylaniline chemical properties.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Iodo-3,5-dimethylaniline.

- Fisher Scientific. (n.d.). 2-Bromo-4,6-dimethylaniline, 98%.

- Wikipedia. (2024). Sandmeyer reaction.

- PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline.

- Benchchem. (n.g.). Technical Guide: 4-Iodo-3,5-dimethylaniline.

- ECHEMI. (n.d.). 5-Bromo-2-iodo-1,3-dimethylbenzene.

- Senkowski, B. Z., & Panson, G. S. (1960). A Spectral Study of the Reaction between Iodine and N,N-Dimethylaniline in Cyclohexane. Journal of Organic Chemistry, 26(3), 943-944.

- Shaheen, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2,6-dimethylaniline: A Key Intermediate in Pharmaceutical Synthesis.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Cisnetti, F., et al. (2012). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Protocol Exchange.

- ChemicalBook. (n.d.). 1-Bromo-2-iodobenzene(583-55-1) 1H NMR spectrum.

- PMC. (n.d.). 5-Bromo-2-iodo-1,3-dimethylbenzene.

- Accounts of Chemical Research. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 5. innospk.com [innospk.com]

- 6. prepchem.com [prepchem.com]

- 7. echemi.com [echemi.com]

- 8. 5-Bromo-2-iodo-1,3-dimethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Bromo-4,6-dimethylaniline, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Physical and chemical properties of 1-Bromo-2-iodo-3,5-dimethylbenzene

An In-depth Technical Guide to 1-Bromo-2-iodo-3,5-dimethylbenzene: Properties, Synthesis, and Applications

Foreword: Navigating Scarcity in Chemical Data

Nomenclature and Structural Elucidation

The systematic IUPAC name for the compound is 1-Bromo-2-iodo-3,5-dimethylbenzene .[1][2][3] This nomenclature precisely defines the substitution pattern on the benzene ring. The structure consists of a benzene core with two methyl groups at positions 3 and 5, a bromine atom at position 1, and an iodine atom at position 2.

Caption: Molecular Structure of 1-Bromo-2-iodo-3,5-dimethylbenzene.

Physicochemical Properties: An Analog-Based Estimation

Direct experimental data for 1-Bromo-2-iodo-3,5-dimethylbenzene is not available. However, we can predict its properties with a reasonable degree of accuracy by examining its isomers.

| Property | 1-Bromo-4-iodo-2,5-dimethylbenzene | 5-Bromo-2-iodo-1,3-dimethylbenzene | 1-Iodo-2,3-dimethylbenzene | 1-Bromo-2-iodo-3,5-dimethylbenzene (Predicted) |

| CAS Number | 699119-05-6[4] | 206559-43-5[5] | 31599-60-7[6] | Not assigned |

| Molecular Formula | C₈H₈BrI | C₈H₈BrI | C₈H₉I | C₈H₈BrI |

| Molecular Weight | 310.96 g/mol [4] | 310.96 g/mol [5] | 232.06 g/mol [6] | 310.96 g/mol |

| Appearance | Solid or Semi-solid | Not specified | Pink-brown to red transparent liquid[6] | Likely a solid or high-boiling liquid |

| Boiling Point | Not specified | Not specified | 229.0 °C at 760 mmHg[6] | > 230 °C at 760 mmHg |

| Density | Not specified | Not specified | ~1.6 g/cm³[6] | ~1.8 - 2.0 g/cm³ |

| Solubility | Not specified | Not specified | Not specified | Insoluble in water; soluble in common organic solvents (e.g., ethers, halogenated solvents, aromatic hydrocarbons). |

Justification for Predictions:

-

Molecular Weight: The molecular formula is identical to its isomers, so the molecular weight is the same.

-

Appearance and State: The presence of both bromine and iodine, which are heavy halogens, increases intermolecular forces. Therefore, the compound is likely to be a solid at room temperature, similar to the 1-bromo-4-iodo-2,5-dimethylbenzene isomer.

-

Boiling Point: The boiling point is expected to be high due to the large molecular mass and dipole-dipole interactions. It will likely be higher than the iodo-dimethylbenzene analog.

-

Density: Halogenated aromatic compounds are denser than water. With both bromine and iodine present, the density is predicted to be significantly higher than that of the iodo-dimethylbenzene analog.

-

Solubility: Like most halogenated aromatic hydrocarbons, it is expected to be nonpolar and thus soluble in nonpolar organic solvents.

Predicted Spectroscopic Data

While experimental spectra are unavailable, the ¹H and ¹³C NMR spectra can be predicted based on established principles of NMR spectroscopy.[7][8][9][10][11]

¹H NMR:

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons at C4 and C6. Due to the different adjacent halogens, these protons are not chemically equivalent.

-

Methyl Protons: Two distinct singlets are expected for the two methyl groups (δ 2.0-2.5 ppm). The proximity to the different halogens (Iodo at C2 and no adjacent halogen for the methyl at C5) will result in different chemical shifts.

¹³C NMR:

-

Aromatic Carbons: Eight distinct signals are expected.

-

Two signals for the carbons bearing the halogens (C1-Br and C2-I). The carbon attached to iodine will be at a lower field (higher ppm) than the one attached to bromine.

-

Two signals for the carbons bearing the methyl groups (C3 and C5).

-

Two signals for the carbons bearing hydrogen atoms (C4 and C6).

-

Two signals for the methyl carbons.

-

Proposed Synthesis Pathway

A plausible route for the synthesis of 1-Bromo-2-iodo-3,5-dimethylbenzene involves a multi-step process starting from a commercially available substituted aniline. A Sandmeyer-type reaction is a standard and reliable method for introducing halogens onto an aromatic ring via a diazonium salt intermediate.[12][13][14]

Caption: Proposed synthesis of 1-Bromo-2-iodo-3,5-dimethylbenzene.

Hypothetical Experimental Protocol:

This protocol is adapted from the synthesis of the related compound, 5-Bromo-2-iodo-1,3-dimethylbenzene.[12]

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-Bromo-4,6-dimethylaniline (1 equivalent) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Iodination (Sandmeyer Reaction):

-

In a separate beaker, dissolve potassium iodide (1.5 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Extract the mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove excess iodine), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Chemical Reactivity and Synthetic Applications

The primary utility of bromo-iodo-disubstituted benzenes lies in their capacity for selective, sequential cross-coupling reactions.[6][15][16] This is due to the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.

Reactivity Hierarchy: C–I > C–Br

The C-I bond is weaker and more readily undergoes oxidative addition to a transition metal catalyst (e.g., palladium) than the C-Br bond. This allows for the selective functionalization at the iodine-bearing position while leaving the bromine intact. Subsequent modification at the bromine position can then be achieved under more forcing reaction conditions.

Caption: Selective functionalization pathway for 1-Bromo-2-iodo-3,5-dimethylbenzene.

Potential Applications:

-

Pharmaceutical Synthesis: As a versatile building block for creating complex, polysubstituted aromatic scaffolds found in many drug candidates.[15][17]

-

Materials Science: Incorporation into polymers and organic electronic materials to modulate properties like conductivity and photoluminescence.[15]

-

Agrochemicals: Used in the synthesis of novel pesticides and herbicides.[6]

Safety and Handling

As with all halogenated aromatic hydrocarbons, 1-Bromo-2-iodo-3,5-dimethylbenzene should be handled with care.[18][19][20] While specific toxicity data is unavailable, the following precautions, based on related compounds, are recommended:

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[5]

-

Handling:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a cool, dry, dark place in a tightly sealed container.

-

Long-term Exposure: Chronic exposure to halogenated hydrocarbons can lead to liver and kidney toxicity.[19]

References

-

Unlocking Synthesis: The Role of 2-Bromo-5-iodo-1,3-dimethylbenzene. (2025, December 26). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Exploring 1-Iodo-2,3-Dimethylbenzene: Properties and Applications. (n.d.). [Link]

-

Aromatic Hydrocarbon Standard (1X1 mL) - Safety Data Sheet. (2024, December 12). [Link]

-

Halogenated Hydrocarbons. NC DOL. [Link]

-

5-Bromo-2-iodo-1,3-dimethylbenzene. PubChem. [Link]

-

Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

-

Hydrocarbons, Halogenated Aromatic: Physical & Chemical Hazards. ILO Encyclopaedia of Occupational Health and Safety. [Link]

-

PSFC Halogenated Solvents. [Link]

-

1-Bromo-4-iodo-2,5-dimethylbenzene. PubChem. [Link]

-

Spectroscopy Methods of structure determination. [Link]

-

IUPAC nomenclature of organic chemistry. Wikipedia. [Link]

-

1-Bromo-2-iodobenzene. PubChem. [Link]

-

Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

-

5-Bromo-2-iodo-1,3-dimethylbenzene. PMC. [Link]

-

Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry. [Link]

-

How to name organic compounds using the IUPAC rules. [Link]

-

iupac nomenclature of organohalogen compounds. AdiChemistry. [Link]

-

NMR Spectra and Molecular Structure. [Link]

-

The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1. Google Docs.

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

4.3 IUPAC naming and formulae | Organic molecules. Siyavula. [Link]

-

Reduction of Bromo- and Iodo-2,6-bis(diphenylphosphanylmethyl)benzene with Magnesium and Calcium. ResearchGate. [Link]

Sources

- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 2. adichemistry.com [adichemistry.com]

- 3. 4.3 IUPAC naming and formulae | Organic molecules | Siyavula [siyavula.com]

- 4. 1-Bromo-4-iodo-2,5-dimethylbenzene | C8H8BrI | CID 19420753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Bromo-2-iodo-1,3-dimethylbenzene | C8H8BrI | CID 2735573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. vanderbilt.edu [vanderbilt.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. 5-Bromo-2-iodo-1,3-dimethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,3-DIBROMO-5-IODOBENZENE synthesis - chemicalbook [chemicalbook.com]

- 14. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google Docs [docs.google.com]

- 15. nbinno.com [nbinno.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. nbinno.com [nbinno.com]

- 18. agilent.com [agilent.com]

- 19. Halogenated Hydrocarbons | NC DOL [labor.nc.gov]

- 20. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]

An In-Depth Technical Guide to 5-Bromo-2-iodo-1,3-dimethylbenzene: A Versatile Orthogonally Substituted Building Block

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-iodo-1,3-dimethylbenzene (CAS No: 206559-43-5), a highly functionalized aromatic compound with significant utility in synthetic chemistry. Its unique substitution pattern, featuring sterically hindered methyl groups and two different halogens—iodine and bromine—on the same aromatic ring, offers a platform for sequential, site-selective cross-coupling reactions. This orthogonal reactivity is of paramount importance for the efficient construction of complex molecular architectures, making this compound a valuable intermediate for researchers, scientists, and professionals in drug development and materials science. This guide details its nomenclature, physicochemical properties, a validated synthesis protocol, structural analysis, and a discussion of its reactivity, with a focus on leveraging the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.

Compound Identification and Nomenclature

The subject of this guide is the specific aromatic halogenated compound with the IUPAC name 5-Bromo-2-iodo-1,3-dimethylbenzene .[1] Due to the various possible arrangements of substituents on the benzene ring, precise nomenclature is critical.

Key Identifiers:

-

IUPAC Name: 5-Bromo-2-iodo-1,3-dimethylbenzene[1]

-

CAS Number: 206559-43-5[1]

-

Synonyms: 5-Bromo-2-iodo-m-xylene, 5-Bromo-1,3-dimethyl-2-iodobenzene, 4-Bromo-2,6-dimethyliodobenzene[1]

The structure features a 1,3-dimethylbenzene (m-xylene) core, with an iodine atom positioned between the two methyl groups (position 2) and a bromine atom opposite one of the methyl groups (position 5).

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's physical and spectral properties is essential for its effective use in synthesis, including for reaction monitoring and final product characterization.

Physical Properties

This compound is typically a solid at room temperature, with properties summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 310.96 g/mol | [1][2] |

| Appearance | White to brown powder or lump | |

| Melting Point | 42-44 °C | [3] |

| Boiling Point | 282 °C (Predicted) | |

| Density | 1.9 ± 0.1 g/cm³ (Predicted) | |

| Purity | Typically >98% (by GC) | [3] |

Spectroscopic Characterization

While detailed spectral data from peer-reviewed literature is scarce, typical expected values and available data are discussed. The primary analytical techniques for structure confirmation are NMR spectroscopy, mass spectrometry, and IR spectroscopy.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals: a singlet for the two equivalent aromatic protons and a singlet for the six protons of the two equivalent methyl groups. Commercial suppliers confirm the availability of ¹H NMR data consistent with the structure.[4]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display six unique signals: four for the aromatic carbons (two substituted and two proton-bearing) and one for the two equivalent methyl carbons.

-

Mass Spectrometry (MS): The mass spectrum provides crucial confirmation of the molecular weight and isotopic pattern. A GC-MS spectrum is available on PubChem, confirming the compound's identity.[1] The spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show C-H stretching vibrations for the aromatic ring and alkyl groups, as well as characteristic absorptions in the fingerprint region for the substituted benzene ring.

Synthesis Protocol: A Validated Approach

The synthesis of 5-Bromo-2-iodo-1,3-dimethylbenzene can be reliably achieved via a Sandmeyer-type reaction, starting from a commercially available aniline derivative. This method is advantageous as it builds the desired substitution pattern from a readily accessible precursor.

Reaction Scheme

The synthesis proceeds via the diazotization of 4-bromo-2,6-dimethylaniline, followed by a substitution reaction with potassium iodide.

Caption: Workflow for the synthesis of 5-Bromo-2-iodo-1,3-dimethylbenzene.

Detailed Experimental Protocol

This protocol is adapted from the peer-reviewed procedure described by Liu et al. in Acta Crystallographica Section E.[2]

Materials:

-

4-bromo-2,6-dimethylaniline (4.0 g, 20 mmol)

-

Concentrated sulfuric acid (H₂SO₄) (40 mmol, 2.24 ml)

-

Sodium nitrite (NaNO₂) (1.75 g, 25 mmol)

-

Potassium iodide (KI) (3.3 g, 20 mmol)

-

Deionized water

-

Hexane

-

Ethanol

-

Ice

Procedure:

-

Preparation of the Aniline Salt: In a suitable reaction vessel, create a slurry by mixing 4-bromo-2,6-dimethylaniline (4.0 g, 20 mmol) with water (100 ml). Place the vessel in an ice bath and stir vigorously.

-

Acidification: Slowly add concentrated sulfuric acid (2.24 ml, 40 mmol) to the slurry. Continue stirring in the ice bath until the temperature of the mixture is below 5 °C (278 K).

-

Diazotization: Prepare a solution of sodium nitrite (1.75 g, 25 mmol) in water (100 ml). Add this solution dropwise to the cold aniline salt mixture, ensuring the temperature remains below 5 °C throughout the addition. Causality Note: Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt intermediate.

-

Iodination: In a separate beaker, dissolve potassium iodide (3.3 g, 20 mmol) in water (50 ml). Add the cold diazonium salt solution to the KI solution with continuous stirring. An immediate reaction and precipitation should be observed.

-

Workup and Isolation: Allow the reaction mixture to warm to room temperature. Collect the solid residue by vacuum filtration.

-

Extraction: Transfer the solid residue to a flask and extract with boiling hexane (40 ml). Causality Note: Hexane is used to selectively dissolve the organic product, leaving behind inorganic salts.

-

Purification: Distill off the hexane under reduced pressure to yield the crude product. Recrystallize the product from ethanol to obtain pure crystals of 5-Bromo-2-iodo-1,3-dimethylbenzene.[2]

Molecular Structure and Reactivity

The utility of this compound stems directly from its molecular structure, which has been confirmed by X-ray crystallography.

Crystal Structure Analysis

The crystal structure reveals that the benzene ring is planar, with the bromine, iodine, and the carbon atoms of the two methyl groups all lying in the plane of the ring.[2] This planarity is typical for substituted benzene derivatives. The steric hindrance provided by the two methyl groups flanking the iodine atom can influence the accessibility of this site to catalytic complexes, a factor to consider in reaction design.

The Principle of Orthogonal Reactivity

The core value of 5-Bromo-2-iodo-1,3-dimethylbenzene in synthetic chemistry lies in the differential reactivity of the C-I and C-Br bonds.[2] In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to the palladium(0) center is significantly faster for aryl iodides than for aryl bromides. The general reactivity trend is:

C-I > C-OTf > C-Br >> C-Cl

This reactivity difference allows for the selective functionalization of the C-I bond under milder conditions, leaving the C-Br bond intact for a subsequent, different transformation under more forcing conditions.[5] This "one-pot" or sequential approach is highly efficient, reducing the number of purification steps and increasing overall yield in the synthesis of complex, unsymmetrical biaryls and other conjugated systems.[5]

Caption: Logic of sequential cross-coupling using 5-Bromo-2-iodo-1,3-dimethylbenzene.

Applications in Research and Development

This building block is an intermediate for creating diverse organic compounds, with applications in pharmaceuticals and materials science.[2][6]

Selective Cross-Coupling Reactions

Selective Sonogashira Coupling (Proposed Protocol): The higher reactivity of the C-I bond can be exploited to perform a Sonogashira coupling selectively at the 2-position.

-

Reaction Setup: To a solution of 5-Bromo-2-iodo-1,3-dimethylbenzene (1 eq.) in a degassed solvent like THF or DMF, add the terminal alkyne (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a copper(I) co-catalyst like CuI (2-5 mol%).

-

Base and Conditions: Add a base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPEA) (2-3 eq.).

-

Execution: The reaction is typically run at room temperature under an inert atmosphere (Nitrogen or Argon). Causality Note: Keeping the temperature low is key to preventing the slower reaction at the C-Br bond.[7]

-

Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, the reaction is worked up using standard extraction procedures.

Sequential Suzuki Coupling: Following the initial coupling at the iodine position, the resulting mono-substituted product can undergo a second Suzuki coupling at the bromine position. This typically requires a more active catalyst system (e.g., using electron-rich, bulky phosphine ligands like SPhos or XPhos) and/or higher temperatures to facilitate the oxidative addition to the more robust C-Br bond.[5][8]

Role in Drug Discovery and Materials Science

The ability to introduce two different substituents in a defined, stepwise manner makes this compound a powerful tool for generating libraries of complex molecules for screening. In drug discovery, this allows for the synthesis of novel scaffolds where different regions of the molecule can be systematically varied to optimize biological activity.

In materials science, it serves as a precursor for aromatic conductive polymers and other functional organic materials.[2] The stepwise synthesis allows for the construction of precisely defined conjugated systems with tailored electronic and photophysical properties.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory.

-

Hazard Classification: This compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

5-Bromo-2-iodo-1,3-dimethylbenzene is a strategically designed synthetic intermediate whose value lies in the orthogonal reactivity of its two distinct halogen substituents. This feature enables chemists to perform selective, sequential cross-coupling reactions, providing an efficient and controlled pathway to complex, unsymmetrically substituted aromatic compounds. This guide has provided the essential technical information—from synthesis to reactivity—required for its successful application in advanced research settings, empowering innovation in both pharmaceutical and material sciences.

References

-

PubChem. (n.d.). 5-Bromo-2-iodo-1,3-dimethylbenzene. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Synthesis: The Role of 2-Bromo-5-iodo-1,3-dimethylbenzene. Retrieved January 19, 2026, from a relevant chemical supplier website.

-

Liu, R., Li, Y. H., Luo, W., Liu, S., & Zhu, H. J. (2007). 5-Bromo-2-iodo-1,3-dimethyl-benzene. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o219. Available at: [Link]

- Miyaura, N., & Suzuki, A. (1979). Palladium-Catalysed Cross-Coupling Reactions of Organoboron Compounds.

- BenchChem. (n.d.). Technical Support Center: Sonogashira Coupling of 1-Bromo-4-iodobenzene. Retrieved January 19, 2026, from a relevant chemical supplier's technical document.

- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.

- Rossi, R., Bellina, F., & Lessi, M. (2012). Selective Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Polyhalogenated Heteroarenes. Synlett, 23(12), 1749-1789.

- Knochel, P., & Sapountzis, I. (2005). Polyfunctional organometallic reagents for organic synthesis.

Sources

- 1. 5-Bromo-2-iodo-1,3-dimethylbenzene | C8H8BrI | CID 2735573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-iodo-1,3-dimethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 206559-43-5 Cas No. | 5-Bromo-1,3-dimethyl-2-iodobenzene | Apollo [store.apolloscientific.co.uk]

- 4. 5-BROMO-2-IODO-M-XYLENE(206559-43-5) 1H NMR spectrum [chemicalbook.com]

- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Spectroscopic Characterization of 1-Bromo-2-iodo-3,5-dimethylbenzene: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 1-Bromo-2-iodo-3,5-dimethylbenzene, a polysubstituted aromatic compound of interest in synthetic organic chemistry. In the absence of a complete, publicly available experimental dataset for this specific isomer, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral characteristics. Detailed methodologies for the acquisition of high-quality spectroscopic data are also presented, offering a framework for the experimental validation of the predictions herein. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the structural elucidation of complex aromatic molecules.

Introduction

1-Bromo-2-iodo-3,5-dimethylbenzene is a halogenated and alkylated aromatic compound with the molecular formula C₈H₈BrI. The unique substitution pattern on the benzene ring, featuring a vicinal bromo and iodo group, along with two meta-positioned methyl groups, suggests a rich and informative spectroscopic profile. The differential reactivity of the carbon-bromine and carbon-iodine bonds makes this and related compounds valuable intermediates in cross-coupling reactions and other synthetic transformations. Accurate structural confirmation is paramount, and a detailed understanding of its spectroscopic signature is the cornerstone of its reliable application in research and development.

This guide will proceed with a predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 1-Bromo-2-iodo-3,5-dimethylbenzene. These predictions are grounded in the well-established effects of substituents on the electronic environment of the benzene ring.[1][2] Following the predictive analysis, detailed experimental protocols for obtaining these spectra are provided.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 1-Bromo-2-iodo-3,5-dimethylbenzene are based on the principle of substituent additivity, where the chemical shifts of the aromatic protons and carbons are estimated by considering the incremental effects of each substituent on a parent benzene or dimethylbenzene ring system.[1][2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the two aromatic protons and the two methyl groups. Due to the unsymmetrical substitution pattern, all aromatic protons and methyl groups are chemically non-equivalent.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Bromo-2-iodo-3,5-dimethylbenzene

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.2 - 7.4 | Doublet | ~2-3 Hz (meta coupling) |

| H-6 | 7.0 - 7.2 | Doublet | ~2-3 Hz (meta coupling) |

| CH₃-3 | 2.3 - 2.5 | Singlet | - |

| CH₃-5 | 2.2 - 2.4 | Singlet | - |

Predicted in CDCl₃ relative to TMS at 0 ppm.

Rationale for Predictions:

The predictions are based on the known substituent chemical shift (SCS) effects of bromo, iodo, and methyl groups on a benzene ring.[2] The two aromatic protons, H-4 and H-6, are meta to each other, which would result in a small coupling constant (J) of approximately 2-3 Hz, appearing as doublets. The electron-withdrawing inductive effects of the adjacent halogens are expected to deshield these protons, shifting them downfield from the typical aromatic proton region of benzene (7.34 ppm). The methyl groups are expected to appear as sharp singlets in the typical benzylic proton region.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the six aromatic carbons and the two methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Bromo-2-iodo-3,5-dimethylbenzene

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-Br) | 120 - 125 |

| C-2 (C-I) | 95 - 100 |

| C-3 (C-CH₃) | 140 - 145 |

| C-4 (C-H) | 130 - 135 |

| C-5 (C-CH₃) | 138 - 143 |

| C-6 (C-H) | 128 - 133 |

| CH₃-3 | 20 - 23 |

| CH₃-5 | 19 - 22 |

Predicted in CDCl₃ relative to TMS at 0 ppm.

Rationale for Predictions:

The chemical shifts of the aromatic carbons are predicted based on the additivity of substituent effects.[1] The carbon bearing the iodine (C-2) is expected to be the most upfield of the substituted aromatic carbons due to the "heavy atom effect." The carbon attached to bromine (C-1) will also be shifted upfield relative to an unsubstituted carbon. The carbons bearing the methyl groups (C-3 and C-5) will be deshielded. The two methyl carbons will have chemical shifts in the typical range for alkyl groups attached to an aromatic ring.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 1-Bromo-2-iodo-3,5-dimethylbenzene.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS signal.

-

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse (zg) sequence.

-

Spectral Width: ~16 ppm (centered around 6 ppm).

-

Acquisition Time (at): 3-4 seconds to ensure good resolution.

-

Relaxation Delay (d1): 1-2 seconds.

-

Pulse Angle: 30-45 degrees.

-

Number of Scans (ns): 8-16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse (zgpg) sequence.

-

Spectral Width: ~250 ppm (centered around 125 ppm).

-

Acquisition Time (at): 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds to allow for the slower relaxation of quaternary carbons.

-

Pulse Angle: 30-45 degrees.

-

Number of Scans (ns): 1024-4096 scans, depending on the sample concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Predicted Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 1-Bromo-2-iodo-3,5-dimethylbenzene is expected to show characteristic absorption bands for the aromatic ring, methyl groups, and carbon-halogen bonds.

Table 3: Predicted IR Absorption Bands for 1-Bromo-2-iodo-3,5-dimethylbenzene

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2980 - 2850 | Methyl C-H stretch | Medium |

| 1600 - 1550 | Aromatic C=C ring stretch | Medium |

| 1470 - 1430 | Aromatic C=C ring stretch | Medium |

| 1380 - 1370 | Methyl C-H bend | Medium |

| 900 - 675 | Aromatic C-H out-of-plane bend | Strong |

| 600 - 500 | C-I stretch | Medium |

| 700 - 550 | C-Br stretch | Strong |

Rationale for Predictions:

The predicted absorption bands are based on well-established correlation charts for infrared spectroscopy. The aromatic C-H and C=C stretching vibrations are characteristic of the benzene ring. The methyl C-H stretching and bending vibrations confirm the presence of the alkyl substituents. The carbon-halogen stretching vibrations are expected at lower wavenumbers due to the mass of the halogen atoms. The C-I stretch will be at a lower frequency than the C-Br stretch.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Record a background spectrum of the empty ATR stage.

-

-

Sample Application:

-

Place a small amount of the solid 1-Bromo-2-iodo-3,5-dimethylbenzene onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

-

Predicted Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation.

Predicted Mass Spectrum Features:

-

Molecular Ion (M⁺): The mass spectrum is expected to show a complex molecular ion peak cluster due to the isotopic distribution of bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and iodine (¹²⁷I, 100%). The nominal molecular weight is 310 g/mol . The molecular ion peaks will appear at m/z 310 (for ⁷⁹Br) and 312 (for ⁸¹Br) with nearly equal intensity.

-

Major Fragmentation Pathways:

-

Loss of a methyl radical (-CH₃): A significant peak is expected at m/z 295/297.

-

Loss of a bromine radical (-Br): A peak at m/z 231.

-

Loss of an iodine radical (-I): A peak at m/z 183/185.

-

Loss of HBr: A peak at m/z 229/231.

-

Loss of HI: A peak at m/z 182/184.

-

Experimental Protocol for MS Data Acquisition (EI-MS)

Step-by-Step Methodology:

-

Sample Introduction:

-

Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum.

-

Identify the molecular ion peak cluster and analyze the isotopic pattern to confirm the presence of one bromine atom.

-

Analyze the major fragment ions to deduce the fragmentation pathways and corroborate the proposed structure.

-

Visualizations

Molecular Structure and NMR Assignments

Caption: Structure of 1-Bromo-2-iodo-3,5-dimethylbenzene with atom numbering.

Spectroscopic Analysis Workflow

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

Conclusion

This guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 1-Bromo-2-iodo-3,5-dimethylbenzene, along with robust protocols for their experimental acquisition. While the presented spectral data are predictive, they are based on sound spectroscopic principles and data from analogous compounds, offering a strong foundation for the identification and characterization of this molecule. The provided methodologies are designed to be self-validating and to yield high-quality data essential for unambiguous structure determination. It is the author's hope that this guide will serve as a valuable resource for chemists working with this and other complex aromatic compounds.

References

-

Stenutz, R. NMR Chemical Shift Prediction of Benzenes. [Online] Available at: [Link]

- Smith, W. B., Ihrig, A. M., & Roark, J. L. (1971). Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes. The Journal of Physical Chemistry, 75(24), 3125-3130.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. [Online] Available at: [Link]

-

Michigan State University. (n.d.). Basic Practical NMR Concepts. [Online] Available at: [Link]

Sources

Reactivity of C-I vs C-Br bond in 1-Bromo-2-iodo-3,5-dimethylbenzene

An In-Depth Technical Guide to the Differential Reactivity of the C-I vs. C-Br Bond in 1-Bromo-2-iodo-3,5-dimethylbenzene

Abstract

For researchers and drug development professionals, the strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry. The ability to selectively manipulate one carbon-halogen (C-X) bond in the presence of another unlocks immense potential for building molecular complexity in a controlled, sequential manner. This guide provides a comprehensive analysis of the differential reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds within the specific context of 1-bromo-2-iodo-3,5-dimethylbenzene. We will explore the fundamental principles governing this reactivity difference, provide detailed experimental protocols for selective transformations, and offer insights into the causality behind these synthetic strategies.

Foundational Principles: The Tale of Two Halogens

The selective reactivity of aryl halides is primarily governed by the intrinsic properties of the carbon-halogen bond, specifically its bond dissociation energy (BDE). The BDE is the energy required to cleave the bond homolytically and serves as a direct measure of its strength.[1][2] A weaker bond is more readily broken and is therefore more reactive in transformations where C-X bond cleavage is a key step, such as in transition metal-catalyzed cross-coupling reactions.[3]

The established trend for the BDE of C-X bonds in aryl halides is: C-Cl > C-Br > C-I [4][5]

This trend is a consequence of the increasing size and polarizability of the halogen atom as one descends the group. The larger iodine atom results in poorer orbital overlap with carbon compared to bromine, leading to a longer and weaker C-I bond.[6] This fundamental difference is the lynchpin for achieving chemoselectivity.

Table 1: Comparative Bond Dissociation Energies (BDE) for Aryl Halides

| Bond | Bond Dissociation Energy (kJ/mol) | Relative Reactivity |

| C-I | ~213 | Highest |

| C-Br | ~285 | Intermediate |

| C-Cl | ~327 | Lower |

| C-F | ~485 | Lowest |

Note: Values are approximate and can vary slightly based on the specific aromatic system. Data compiled from sources including[5][7].

This energy difference dictates that the C-I bond is the kinetically favored site for reactions involving C-X bond cleavage, most notably the oxidative addition step in palladium-catalyzed cross-coupling cycles.[8]

Palladium-Catalyzed Cross-Coupling: Exploiting the Reactivity Gradient

Palladium-catalyzed cross-coupling reactions are indispensable tools in synthetic chemistry. The catalytic cycle for reactions like Suzuki-Miyaura and Sonogashira coupling typically begins with the oxidative addition of the aryl halide to a Pd(0) complex.[9][10][11] This step is often rate-determining, and its facility is directly correlated with the weakness of the C-X bond.[12] Consequently, the reactivity order for aryl halides in these transformations is overwhelmingly Ar-I > Ar-Br > Ar-OTf > Ar-Cl .[12][13]

This reactivity gradient allows for the highly selective functionalization of the C-I bond in 1-bromo-2-iodo-3,5-dimethylbenzene while leaving the C-Br bond intact, provided the reaction conditions are carefully controlled.[14][15]

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Selective Sonogashira Coupling

The Sonogashira reaction, which couples terminal alkynes with aryl halides, is exceptionally well-suited for selective transformations.[16] By employing mild reaction conditions, such as room temperature, the reaction can be stopped after the selective coupling at the more reactive C-I bond.[15][17]

Objective: To synthesize 1-bromo-3,5-dimethyl-2-(phenylethynyl)benzene from 1-bromo-2-iodo-3,5-dimethylbenzene.

Materials:

-

1-bromo-2-iodo-3,5-dimethylbenzene (1.0 eq)

-

Phenylacetylene (1.1 eq)

-

Pd(PPh₃)₂Cl₂ (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Triethylamine (TEA) or Diisopropylamine (DIPA) (Anhydrous, 3.0 eq)

-

Tetrahydrofuran (THF) or DMF (Anhydrous)

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add 1-bromo-2-iodo-3,5-dimethylbenzene and anhydrous solvent (e.g., THF). Stir until dissolved.

-

Base and Alkyne: Add the amine base (TEA or DIPA), followed by the dropwise addition of phenylacetylene.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove catalyst residues.

-

Purification: Wash the organic layer with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality of Choices:

-

Mild Temperature: Room temperature is crucial for selectivity. Higher temperatures could provide sufficient energy to initiate oxidative addition at the more stable C-Br bond.[15]

-

Catalyst System: The Pd/Cu co-catalyst system is standard for Sonogashira couplings and is highly effective under these mild conditions.[18]

-

Amine Base: The amine serves both as a base to deprotonate the terminal alkyne and as a solvent. Anhydrous conditions are important to prevent unwanted side reactions.

Selective Suzuki-Miyaura Coupling

Similar selectivity can be achieved in Suzuki-Miyaura couplings. The choice of ligand can be critical, as bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition, further favoring the reaction at the C-I bond even at low temperatures.[19][20]

Caption: Workflow for selective functionalization of the target molecule.

Organometallic Reagents: Grignard Formation

The formation of Grignard reagents from aryl halides also follows the reactivity trend Ar-I > Ar-Br > Ar-Cl .[3] This is because the reaction involves the insertion of magnesium metal into the C-X bond, a process that is facilitated by a weaker bond.[21][22] It is therefore possible to selectively form the Grignard reagent at the C-I position.

Key Consideration: Grignard formation is often exothermic and can be subject to an induction period.[21] To achieve selectivity, it is critical to control the reaction temperature, typically by initiating the reaction at room temperature and then cooling to prevent the subsequent, slower reaction with the C-Br bond.

Objective: To prepare (2-bromo-4,6-dimethylphenyl)magnesium iodide from 1-bromo-2-iodo-3,5-dimethylbenzene.

Materials:

-

1-bromo-2-iodo-3,5-dimethylbenzene (1.0 eq)

-

Magnesium turnings (activated) (1.2 eq)

-

Iodine (one small crystal for activation)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Activation of Magnesium: Place magnesium turnings in a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of nitrogen until the iodine sublimes and its color dissipates. This etches the magnesium surface, removing the passivating oxide layer.[21] Allow the flask to cool.

-

Initiation: Add a small amount of anhydrous THF to just cover the magnesium. Prepare a solution of 1-bromo-2-iodo-3,5-dimethylbenzene in anhydrous THF in the dropping funnel. Add a small portion (~10%) of the aryl halide solution to the magnesium suspension.

-

Reaction Control: The reaction mixture may need gentle warming to initiate, which is indicated by bubbling and the formation of a cloudy solution. Once initiated, immediately immerse the flask in a cooling bath (e.g., an ice-water bath) to maintain a gentle reflux.

-

Controlled Addition: Add the remaining aryl halide solution dropwise at a rate that maintains a steady but controlled reaction. Over-addition can lead to an uncontrollable exotherm and potential side reactions, including Wurtz coupling.

-

Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting dark grey or brown solution is the Grignard reagent, ready for use in subsequent reactions.

Causality of Choices:

-

Mg Activation: The removal of the MgO layer is critical for the reaction to start.[21]

-

Controlled Addition & Temperature: This is the key to selectivity. By adding the aryl dihalide slowly to the magnesium, the more reactive C-I bond reacts preferentially. Maintaining a moderate temperature prevents the reaction from gaining enough thermal energy to efficiently react with the C-Br bond.

Influence of the Substrate Structure

In 1-bromo-2-iodo-3,5-dimethylbenzene, the substituents are arranged in a sterically crowded environment. The iodine atom is flanked by a bromine atom and a methyl group. While steric hindrance can sometimes slow down cross-coupling reactions, studies have shown that for the oxidative addition step, increased steric bulk can, in some cases, accelerate the reaction, particularly with bulky phosphine ligands.[19][23] The steric environment of this specific substrate does not fundamentally alter the C-I > C-Br reactivity trend but may require careful optimization of the catalyst and ligand system to achieve high yields.[24][25]

Conclusion and Synthetic Outlook

The differential reactivity between the C-I and C-Br bonds in 1-bromo-2-iodo-3,5-dimethylbenzene provides a robust and predictable platform for selective, sequential synthesis. The ~70 kJ/mol difference in bond dissociation energy is the fundamental driver, making the C-I bond the kinetically preferred site for reactions involving C-X bond cleavage. By carefully controlling reaction conditions—particularly temperature—chemoselective Sonogashira couplings, Suzuki-Miyaura couplings, and Grignard formations can be achieved with high fidelity. This strategic approach allows researchers to use this dihalide as a versatile building block, introducing one functional group at the iodine position before addressing the more resilient bromine site in a subsequent step, thereby enabling the efficient construction of complex, highly substituted aromatic molecules for pharmaceutical and materials science applications.

References

- Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics - ACS Publications.

- Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Weizmann Research Portal.

- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.

- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.

- Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics - ACS Publications.

- Sonogashira Coupling. Chemistry LibreTexts.

- Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1.

- Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. National Institutes of Health.

- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.

- Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Organic Chemistry Portal.

- P-C coupling reactions of 1-bromo-2-iodobenzene. ResearchGate.

- The reactivity of alkyl halides follows the order?RI>RBr>RCl>RF RF>RCl>RBr>Rl RBr>RCl>Rl>R. Gauth.

- Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. National Institutes of Health.

- Grignard reagent. Wikipedia.

- Sonogashira coupling. Wikipedia.

- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. National Institutes of Health.

- Sonogashira Coupling. Organic Chemistry Portal.

- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org.

- Cross-coupling reactions of various aryl halides and aryl boric acids... ResearchGate.

- Aryl halides are less reactive towards nucleophilic substitution reaction as compared to alkyl halides due to. Allen.

- Alkyl Halide Reactivity. ChemServ.

- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Institutes of Health.

- reactivity of C-Br vs C-Cl bonds in 1-Bromo-3,5-dichlorobenzene. Benchchem.

- Application Notes and Protocols for the Formation of the Grignard Reagent from 1-Bromo-2-(prop-1-en-2-yl)benzene. Benchchem.

- C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl... ResearchGate.

- Grignard Reaction Experiment Part 1, Prelab. YouTube.

- A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Organic Chemistry Portal.

- Explain the reactivity and relative strength of C–halogen bonds in the fo... Filo.

- Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate.

- How to Create a Grignard Reagent ("Preparation"). YouTube.

- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).

- Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ACS Publications.

- Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Semantic Scholar.

- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health.

- What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora.

- 1,3-DIBROMO-5-IODOBENZENE synthesis. ChemicalBook.

- 1-Iodo-3,5-dimethylbenzene 99 22445-41-6. Sigma-Aldrich.

- Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube.

- A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions. Benchchem.

- A Comparative Guide to the Suzuki Coupling Reactivity of 1-Iodo-2,3,4. Benchchem.

- Bond dissociation energy. Wikipedia.

- Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research.

- Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1. Google Docs.

- Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... ResearchGate.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- Learning outcome 3.4.3 An introduction to bond energy and bond length. chemguide.

- 5-Bromo-2-iodo-1,3-dimethylbenzene. National Institutes of Health.

- Suzuki Reaction example 3. YouTube.

Sources

- 1. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Explain the reactivity and relative strength of C–halogen bonds in the fo.. [askfilo.com]

- 5. quora.com [quora.com]

- 6. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. books.rsc.org [books.rsc.org]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Grignard reagent - Wikipedia [en.wikipedia.org]

- 22. m.youtube.com [m.youtube.com]

- 23. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]

- 25. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]

A Senior Application Scientist's Guide to Starting Materials for Polysubstituted Benzene Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic synthesis of polysubstituted benzene derivatives is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. The selection of an appropriate starting material is not merely a matter of convenience but a critical decision that dictates the entire synthetic route, influencing reaction efficiency, regioselectivity, and overall yield. This guide provides an in-depth analysis of common starting materials, moving beyond a simple recitation of reactions to explain the underlying chemical logic. We will explore how to leverage the inherent electronic properties of simple benzenoids and employ both classical and modern synthetic transformations to construct complex, highly functionalized aromatic cores.

The Retrosynthetic Imperative: Thinking in Reverse

The most effective way to plan the synthesis of a complex aromatic compound is to work backward from the target molecule. This process, known as retrosynthesis, involves mentally deconstructing the target one step at a time until you arrive at a simple, commercially available starting material.[1][2][3] The key question at each step is: "What is a logical and reliable precursor to this molecule?"

For polysubstituted benzenes, this analysis is governed by the directing effects of the substituents already on the ring. The order of substituent introduction is critical.[2][4] For instance, if the target molecule has two substituents in a meta (1,3) relationship, the synthetic plan must involve introducing a meta-directing group first.[5][6]

Core Principles of Aromatic Retrosynthesis:

-

Identify Substituent Relationships: Are the groups ortho (1,2), meta (1,3), or para (1,4) to each other?

-

Classify Director Effects: Analyze each substituent as an activating or deactivating group, and as an ortho,para-director or a meta-director.

-

Sequence the Reactions: Plan the introduction of substituents to leverage their directing effects. Generally, it is advantageous to perform reactions that require activated rings (like Friedel-Crafts alkylation) before introducing strongly deactivating groups (like a nitro group).[1][6]

The following diagram illustrates a simplified decision-making process when planning a synthesis.

Caption: A flowchart for retrosynthetic planning based on substituent patterns.

Foundational Starting Materials: The Workhorses of Aromatic Synthesis

The most elegant syntheses often begin with the simplest, most abundant feedstocks. Understanding the unique reactivity of these core molecules is fundamental.

Aniline: The Gateway to Versatility

Aniline and its derivatives are powerful starting materials, not just for introducing an amino group, but as a versatile handle for a wide array of transformations. The amino group is a strong activating, ortho,para-director in electrophilic aromatic substitution (EAS).[7] However, its high reactivity can be problematic, often leading to polysubstitution and oxidation under harsh conditions.

The true synthetic power of anilines is unlocked upon their conversion to arenediazonium salts . This transformation opens the door to the Sandmeyer reactions , which allow for the clean installation of a variety of substituents, including halides and cyano groups, onto the aromatic ring.[8][9][10][11] This two-step process (diazotization followed by Sandmeyer reaction) provides access to substitution patterns that are difficult to achieve through direct EAS.

Key Transformations from Aniline:

-

Diazotization: Ar-NH2 + NaNO2, HCl (0-5 °C) -> Ar-N2+Cl-

-

Sandmeyer Reactions:

-

Schiemann Reaction: Ar-N2+BF4- (heat) -> Ar-F + N2 + BF3[11]

-

Hydroxylation: Ar-N2+ + H2O (heat) -> Ar-OH + N2

-

Deamination: Ar-N2+ + H3PO2 -> Ar-H + N2 (Removes the amino group entirely)[11]

The ability to use an amino group as a temporary directing group and then remove it via deamination is a powerful tactic for controlling regiochemistry.

Halobenzenes: The Modern Synthetic Hub

While halogens are deactivating yet ortho,para-directing in classical EAS, their primary value in modern synthesis is as a "handle" for transition-metal-catalyzed cross-coupling reactions.[12] The development of reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings has revolutionized the synthesis of biaryls, stilbenes, and arylamines—motifs prevalent in pharmaceuticals.

-

Suzuki-Miyaura Coupling: Forms C(sp2)-C(sp2) bonds by coupling an aryl halide with an arylboronic acid or ester.[13][14][15][16] This reaction is exceptionally robust, tolerant of a wide range of functional groups, and is a workhorse in the pharmaceutical industry.

-

Buchwald-Hartwig Amination: Forms C-N bonds by coupling an aryl halide with an amine.

-

Heck Coupling: Forms C-C bonds by coupling an aryl halide with an alkene.

The choice of halogen matters: reactivity in these catalytic cycles generally follows the trend I > Br > Cl. While aryl iodides are the most reactive, aryl bromides often provide the best balance of reactivity, stability, and cost.

The diagram below illustrates how a single starting material, bromobenzene, can serve as a central point for accessing diverse molecular architectures.

Caption: Bromobenzene as a versatile hub for diverse synthetic transformations.

Phenols and Anisoles: The Oxygen Influence

Phenols (-OH) and their alkylated counterparts, anisoles (-OCH3), are excellent starting materials when an oxygen-containing substituent is desired in the final product. The hydroxyl and methoxy groups are powerful activating, ortho,para-directors, making EAS reactions facile.[7]

Furthermore, the oxygen atom serves as an excellent Directed Metalation Group (DMG) .

Advanced Strategies: Directed Ortho-Metalation (DoM)

While classical EAS provides access to meta and para isomers (and some ortho), achieving pure ortho-substitution can be challenging. Directed ortho-Metalation (DoM) is a powerful strategy that overcomes this limitation.[17][18]

In DoM, a functional group on the ring (the DMG) coordinates to a strong organolithium base (like n-BuLi or s-BuLi).[19][20] This coordination directs the base to deprotonate the nearest (ortho) position, creating a highly reactive aryllithium intermediate. This intermediate can then be quenched with a wide variety of electrophiles to install a new substituent exclusively at the ortho position.[17][19]

Mechanism of DoM:

-

Coordination: The heteroatom of the DMG coordinates to the lithium atom of the organolithium base.[17][18]

-

Deprotonation: The alkyl group of the base removes a proton from the ortho position, facilitated by proximity.[17][20]

-

Electrophilic Quench: The resulting aryllithium attacks an added electrophile (e.g., CO2, I2, aldehydes).

Many functional groups can act as DMGs, with varying directing strengths.[19][21] Powerful DMGs include amides (-CONR2), carbamates (-OCONR2), and oxazolines.[20][21]

Data Summary: Guiding Your Synthetic Choices

The choice of starting material and reaction sequence is dictated by the electronic effects of the substituents. The following table summarizes these effects for common functional groups.

| Substituent Group | Name | Classification | Directing Effect |

| -NH2, -NHR, -NR2 | Amino | Strongly Activating | ortho, para |

| -OH, -OR | Hydroxyl, Alkoxy | Strongly Activating | ortho, para |

| -CH3, -R | Alkyl | Weakly Activating | ortho, para |

| -F, -Cl, -Br, -I | Halo | Weakly Deactivating | ortho, para |

| -C(=O)H, -C(=O)R | Carbonyl | Moderately Deactivating | meta |

| -COOR, -COOH | Ester, Carboxylic Acid | Moderately Deactivating | meta |

| -SO3H | Sulfonic Acid | Strongly Deactivating | meta |

| -CN | Cyano (Nitrile) | Strongly Deactivating | meta |

| -NO2 | Nitro | Strongly Deactivating | meta |

| -NR3+ | Quaternary Amine | Strongly Deactivating | meta |

Table based on established principles of electrophilic aromatic substitution.[7][12][22][23][24]

Field-Proven Experimental Protocols

Trustworthy protocols are the foundation of reproducible science. Below are detailed methodologies for two key transformations discussed in this guide.